molecular formula C11H18N2O2 B2751765 (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol CAS No. 129170-43-0

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol

Cat. No.: B2751765
CAS No.: 129170-43-0
M. Wt: 210.277
InChI Key: QYGLNAUVXLNBNS-QWRGUYRKSA-N
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Description

(1S,2S)-1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol (CAS 50961-68-7, molecular formula C₉H₁₄N₂O₂) is a chiral amino alcohol with a 4-aminophenyl substituent and a dimethylamino group at the C2 position. It is commercially available with ≥98% purity and is utilized as a chiral building block in pharmaceutical and materials research . Its stereochemistry and functional groups make it valuable for asymmetric synthesis and biological studies.

Properties

IUPAC Name

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)10(7-14)11(15)8-3-5-9(12)6-4-8/h3-6,10-11,14-15H,7,12H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGLNAUVXLNBNS-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CO)C(C1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CO)[C@H](C1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol typically involves several steps. One common method includes the reduction of a precursor compound, such as a nitrobenzene derivative, followed by the introduction of the dimethylamino group through a substitution reaction. The final step often involves the resolution of the racemic mixture to obtain the desired chiral compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Nitro-Substituted Derivative: (1S,2S)-2-Amino-1-(4-Nitrophenyl)propane-1,3-diol

  • Structure: The phenyl ring bears a nitro (-NO₂) group instead of an amino (-NH₂) group (CAS 2964-48-9).
  • Synthesis : Synthesized via allylation and tert-butoxycarbonyl (Boc) protection steps . Acts as a precursor in chloramphenicol production .
  • Physical Properties : Higher melting point (163–166°C) due to nitro group polarity .
  • Reactivity : The nitro group enables electrochemical conversion to nitroso derivatives, useful in electrosynthesis .
  • Applications: Intermediate in antibiotic synthesis; less biologically active than the amino-substituted analogue due to reduced nucleophilicity .

Methylthio- and Methylsulfonyl-Substituted Analogues

  • (1S,2S)-2-Amino-1-(4-(Methylthio)phenyl)propane-1,3-diol (CAS 16854-32-3): Structure: Contains a methylthio (-SCH₃) group, enhancing lipophilicity. Applications: Potential use in sulfur-containing drug scaffolds; improved membrane permeability compared to amino/nitro derivatives .
  • (1S,2S)-2-Amino-1-(4-(Methylsulfonyl)phenyl)propane-1,3-diol (CAS 51591-89-0): Structure: Methylsulfonyl (-SO₂CH₃) group increases polarity and hydrogen-bonding capacity. Applications: Likely used in sulfonamide-based drug design; higher metabolic stability than methylthio analogue .

Amino Alcohols with Varied Substituents

  • 2-(Methylamino)propan-1-ol and 2-(Dimethylamino)ethan-1-ol (): Structure: Lack the phenyl group but share dimethylamino and hydroxyl moieties. Bioactivity: Exhibit EC₅₀ values <100 nM as PD-1/PD-L1 inhibitors, suggesting that branching (e.g., propane-1,3-diol vs. ethan-1-ol) reduces activity (EC₅₀ ~200 nM) .
  • (2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol (): Structure: Similar dimethylamino group but with a phenylpropane backbone. Applications: Used in enantioselective catalysis; differing stereochemistry alters substrate binding .

Comparative Analysis Table

Property/Compound (1S,2S)-1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (1S,2S)-2-Amino-1-(4-(methylthio)phenyl)propane-1,3-diol
CAS Number 50961-68-7 2964-48-9 16854-32-3
Substituent -NH₂ -NO₂ -SCH₃
Melting Point Not reported (stored at RT) 163–166°C Not reported
Key Reactivity Nucleophilic amino group Electrochemical nitroso conversion Thioether oxidation to sulfoxide
Biological Activity Chiral ligand/research reagent Antibiotic precursor Potential lipophilic drug candidate
Hazard Profile H302 (oral toxicity) Likely explosive/nitrosamine risks H315 (skin irritation)

Biological Activity

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol is a chiral compound with significant implications in various biological and medicinal fields. Its unique structure, characterized by an aminophenyl group and a dimethylamino group linked to a propane-1,3-diol backbone, enables diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's amino and hydroxyl functional groups facilitate binding to active sites on proteins, influencing various biochemical pathways. These interactions can lead to alterations in cellular processes, making the compound valuable for studying biological mechanisms and developing new therapies.

Key Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, affecting signaling pathways in the nervous system.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus0.005 mg/mLComplete inhibition within 8 hours
Escherichia coli0.007 mg/mLSignificant growth inhibition
Pseudomonas aeruginosa0.015 mg/mLModerate activity observed

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)5.010
MCF-7 (breast cancer)8.08
Normal fibroblasts>100-

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Anticancer Properties : A study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
  • Neuroprotective Effects : Research indicated that the compound may provide neuroprotection by modulating glutamate receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Analysis

Compared to similar compounds, this compound exhibits unique properties due to its stereochemistry and functional groups. This specificity enhances its reactivity and binding capacity with biological targets.

Table 3: Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
(1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diolLimited antimicrobial activityDifferent stereochemistry
(1S,2S)-2-amino-1-(3-aminophenyl)propane-1,3-diolModerate cytotoxicityVariation in phenyl substitution

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